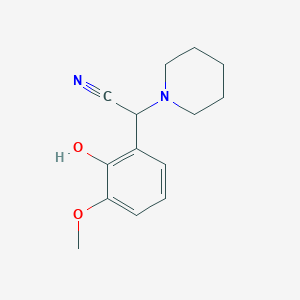![molecular formula C19H24Cl2N2O2 B4080164 1-[4-(3-chlorophenyl)-1-piperazinyl]-3-phenoxy-2-propanol hydrochloride](/img/structure/B4080164.png)
1-[4-(3-chlorophenyl)-1-piperazinyl]-3-phenoxy-2-propanol hydrochloride
Vue d'ensemble
Description
1-[4-(3-chlorophenyl)-1-piperazinyl]-3-phenoxy-2-propanol hydrochloride, also known as Propranolol, is a widely used beta-blocker medication. It was first synthesized in 1964 by James Black, a British pharmacologist, and has since been used to treat a variety of medical conditions such as hypertension, angina, and arrhythmia. In addition to its therapeutic uses, Propranolol has also been studied for its potential applications in scientific research.
Mécanisme D'action
1-[4-(3-chlorophenyl)-1-piperazinyl]-3-phenoxy-2-propanol hydrochloride works by blocking the beta-adrenergic receptors in the body. These receptors are responsible for mediating the effects of the hormone adrenaline, which is involved in the body's "fight or flight" response. By blocking these receptors, 1-[4-(3-chlorophenyl)-1-piperazinyl]-3-phenoxy-2-propanol hydrochloride can reduce the effects of adrenaline on the body, resulting in a decrease in heart rate, blood pressure, and other physiological responses.
Biochemical and Physiological Effects:
1-[4-(3-chlorophenyl)-1-piperazinyl]-3-phenoxy-2-propanol hydrochloride has a number of biochemical and physiological effects on the body. In addition to its effects on heart rate and blood pressure, 1-[4-(3-chlorophenyl)-1-piperazinyl]-3-phenoxy-2-propanol hydrochloride can also decrease the secretion of insulin, increase the release of glucagon, and decrease the breakdown of glycogen in the liver. These effects can be beneficial in the treatment of conditions such as diabetes and hypoglycemia.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-(3-chlorophenyl)-1-piperazinyl]-3-phenoxy-2-propanol hydrochloride has a number of advantages and limitations for use in lab experiments. One advantage is that it is a well-studied drug with a known mechanism of action, making it a reliable tool for researchers. However, 1-[4-(3-chlorophenyl)-1-piperazinyl]-3-phenoxy-2-propanol hydrochloride can also have off-target effects on other receptors in the body, which can complicate experimental results. Additionally, the use of 1-[4-(3-chlorophenyl)-1-piperazinyl]-3-phenoxy-2-propanol hydrochloride in animal experiments can be ethically challenging due to its potential effects on emotional memory.
Orientations Futures
There are a number of future directions for research on 1-[4-(3-chlorophenyl)-1-piperazinyl]-3-phenoxy-2-propanol hydrochloride. One area of interest is the potential use of 1-[4-(3-chlorophenyl)-1-piperazinyl]-3-phenoxy-2-propanol hydrochloride in the treatment of addiction. Studies have shown that 1-[4-(3-chlorophenyl)-1-piperazinyl]-3-phenoxy-2-propanol hydrochloride can reduce the craving for drugs such as cocaine and alcohol, making it a potential treatment option for addiction. Another area of interest is the use of 1-[4-(3-chlorophenyl)-1-piperazinyl]-3-phenoxy-2-propanol hydrochloride in the treatment of chronic pain. Studies have shown that 1-[4-(3-chlorophenyl)-1-piperazinyl]-3-phenoxy-2-propanol hydrochloride can reduce the intensity of chronic pain, making it a potential alternative to traditional pain medications.
Conclusion:
In conclusion, 1-[4-(3-chlorophenyl)-1-piperazinyl]-3-phenoxy-2-propanol hydrochloride is a widely used beta-blocker medication that has potential applications in scientific research. Its well-studied mechanism of action and known biochemical and physiological effects make it a reliable tool for researchers. While there are some limitations to its use in lab experiments, 1-[4-(3-chlorophenyl)-1-piperazinyl]-3-phenoxy-2-propanol hydrochloride has a number of potential future directions for research, including its use in the treatment of addiction and chronic pain.
Applications De Recherche Scientifique
1-[4-(3-chlorophenyl)-1-piperazinyl]-3-phenoxy-2-propanol hydrochloride has been studied extensively for its potential applications in scientific research. One area of research where 1-[4-(3-chlorophenyl)-1-piperazinyl]-3-phenoxy-2-propanol hydrochloride has been particularly useful is in the study of memory consolidation. Studies have shown that 1-[4-(3-chlorophenyl)-1-piperazinyl]-3-phenoxy-2-propanol hydrochloride can disrupt the consolidation of emotional memories, making it a potential treatment for post-traumatic stress disorder (PTSD) and other anxiety disorders.
Propriétés
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2.ClH/c20-16-5-4-6-17(13-16)22-11-9-21(10-12-22)14-18(23)15-24-19-7-2-1-3-8-19;/h1-8,13,18,23H,9-12,14-15H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRAWJXRPOFWFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=CC=C2)O)C3=CC(=CC=C3)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4080085.png)
![2-amino-4-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4080086.png)

![N-{4-[6-amino-5-cyano-3-(2,5-dimethyl-3-thienyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl}acetamide](/img/structure/B4080108.png)
![N-(4-fluorophenyl)-2-[(4-methoxybenzyl)amino]-4,4-dimethyl-6-oxo-1-cyclohexene-1-carbothioamide](/img/structure/B4080110.png)
![6-amino-4-[4-(benzyloxy)phenyl]-3-tert-butyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4080129.png)

![N-{[4-ethyl-5-({2-[(2-methyl-4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B4080145.png)
![N-(4-chlorophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide](/img/structure/B4080153.png)

![N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4080172.png)
![N-(2-acetyl-4,5-dimethoxyphenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide](/img/structure/B4080177.png)
![N-{[5-({2-[(4-bromo-2-isopropylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide](/img/structure/B4080179.png)
![1-[2-(2,4-dichlorophenoxy)propanoyl]-3-methyl-1H-pyrazole](/img/structure/B4080183.png)